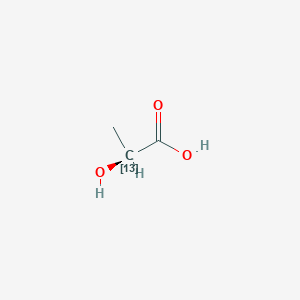

(2S)-2-hydroxy(213C)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-hydroxy(213C)propanoic acid, also known as (2S)-2-hydroxypropanoic acid, is a chiral molecule with significant importance in various fields of science and industry. This compound is a derivative of propanoic acid and contains a hydroxyl group attached to the second carbon atom, making it an alpha-hydroxy acid. The compound’s stereochemistry is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxy(213C)propanoic acid can be achieved through several methods. One common approach involves the cyanide ion displacement followed by hydrolysis. This method involves the reaction of an alkyl halide with cyanide ion to form a nitrile, which is then hydrolyzed to yield the carboxylic acid . Another method involves the formation of a Grignard reagent followed by carboxylation. In this process, an alkyl halide reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to produce the carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of carbohydrates using specific strains of bacteria or fungi. This biotechnological approach is favored due to its cost-effectiveness and environmental sustainability. The fermentation process converts sugars into the desired acid through a series of enzymatic reactions, followed by purification steps to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydroxy(213C)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming primary alcohols.

Substitution: Nucleophilic acyl substitution reactions can convert the carboxylic acid into esters, amides, or acid chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromate salts.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Thionyl chloride, alcohols, or amines.

Major Products Formed

Oxidation: Propionic acid, aldehydes, or ketones.

Reduction: Primary alcohols.

Substitution: Esters, amides, or acid chlorides.

Scientific Research Applications

(2S)-2-hydroxy(213C)propanoic acid has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of various organic compounds and is used in stereochemical studies due to its chiral nature.

Biology: The compound is involved in metabolic pathways and is used in studies related to enzyme activity and metabolic regulation.

Industry: The compound is used in the production of biodegradable plastics, pharmaceuticals, and as a food additive.

Mechanism of Action

The mechanism of action of (2S)-2-hydroxy(213C)propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, participating in various metabolic reactions. For example, it can be converted into other metabolites through enzymatic oxidation or reduction. The hydroxyl group in the molecule allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

(2S)-2-hydroxy(213C)propanoic acid can be compared with other similar compounds, such as (2S)-2-(cyanoamino)propanoic acid and (2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid . These compounds share structural similarities but differ in their functional groups and reactivity.

(2S)-2-(cyanoamino)propanoic acid: Contains a cyano group, making it more reactive in nucleophilic addition reactions.

(2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid: Contains benzyl groups, which influence its solubility and reactivity.

The uniqueness of this compound lies in its hydroxyl group, which imparts specific chemical properties and reactivity, making it valuable in various applications.

Biological Activity

(2S)-2-hydroxy(213C)propanoic acid, also known as 2-hydroxypropanoic acid or lactic acid, is a chiral compound with significant biological activity. This article delves into its metabolic roles, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Chemical Formula : C₃H₆O₃

- Molecular Weight : 90.08 g/mol

- Structure : The compound features a hydroxyl group (-OH) attached to the second carbon of a three-carbon chain, which contributes to its reactivity and biological significance.

Metabolic Pathways

This compound is primarily involved in several metabolic pathways:

- Glycolysis : It is produced during glycolysis as an end product of glucose metabolism.

- Fermentation : In anaerobic conditions, it can be generated by lactic acid bacteria through fermentation processes.

- Energy Production : It plays a crucial role in energy metabolism, particularly in muscle cells during intense exercise when oxygen levels are low.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Substrate : It acts as a substrate for enzymes involved in metabolic pathways, influencing energy production and substrate-level phosphorylation.

- pH Regulation : As an organic acid, it helps in maintaining the pH balance in biological systems, particularly during anaerobic metabolism.

- Neurotransmitter Modulation : Research indicates that it may influence neurotransmitter release and neuronal excitability, potentially impacting mood and cognitive functions.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens:

- Inhibition of Bacterial Growth : It has been reported to inhibit the growth of drug-resistant bacteria, making it a candidate for developing new antimicrobial agents.

- Case Study : A study demonstrated its effectiveness against Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Mechanism : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators.

- Research Findings : In animal models, administration of this compound resulted in reduced inflammation markers, indicating its potential use in inflammatory diseases.

Therapeutic Applications

- Metabolic Disorders : Given its role in energy metabolism, it is being explored for managing metabolic disorders such as diabetes and obesity.

- Neurological Conditions : Its neuroprotective effects suggest potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Cancer Therapy : Preliminary studies indicate that it may enhance the efficacy of certain chemotherapeutic agents by modulating tumor microenvironments.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2S)-2-(cyanoamino)propanoic acid | Contains cyano group | More reactive in nucleophilic addition |

| (2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid | Contains benzyl groups | Influences solubility and reactivity |

| (2S)-lactic acid | Hydroxyl group present | Exhibits similar metabolic roles |

The unique hydroxyl group in this compound grants it specific chemical properties that enhance its biological activity compared to similar compounds.

Properties

Molecular Formula |

C3H6O3 |

|---|---|

Molecular Weight |

91.07 g/mol |

IUPAC Name |

(2S)-2-hydroxy(213C)propanoic acid |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1/i2+1 |

InChI Key |

JVTAAEKCZFNVCJ-JACJRKFSSA-N |

Isomeric SMILES |

C[13C@@H](C(=O)O)O |

Canonical SMILES |

CC(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.